1,7-Naphthyridin-2(1H)-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7-Naphthyridin-2(1H)-one hydrochloride is a chemical compound that belongs to the class of naphthyridines Naphthyridines are heterocyclic aromatic compounds containing a pyridine ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Naphthyridin-2(1H)-one hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable carbonyl compound, followed by cyclization and subsequent hydrochloride salt formation. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,7-Naphthyridin-2(1H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthyridine derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine-2-one derivatives, while reduction could produce naphthyridine-2-ol.
Scientific Research Applications
1,7-Naphthyridin-2(1H)-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 1,7-Naphthyridin-2(1H)-one hydrochloride involves its interaction with molecular targets in biological systems. It may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridin-2(1H)-one: Similar structure but with a different position of the nitrogen atom.
Quinolin-2(1H)-one: Another heterocyclic compound with a similar core structure.
Uniqueness
1,7-Naphthyridin-2(1H)-one hydrochloride is unique due to its specific arrangement of nitrogen atoms within the naphthyridine ring. This unique structure can impart distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill.
Properties
Molecular Formula |
C8H7ClN2O |
---|---|
Molecular Weight |
182.61 g/mol |
IUPAC Name |
1H-1,7-naphthyridin-2-one;hydrochloride |
InChI |
InChI=1S/C8H6N2O.ClH/c11-8-2-1-6-3-4-9-5-7(6)10-8;/h1-5H,(H,10,11);1H |
InChI Key |
USLUGGHMGSMTTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC2=C1C=CN=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.